

Spectroscopic Profile of 6-Methoxypyrazine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxypyrazine-2-carboxylic acid

Cat. No.: B183360

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid**. Due to the limited availability of public experimental spectra for this specific compound, this guide combines known properties, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, analytical chemistry, and drug development.

Chemical Properties

Basic chemical information for **6-Methoxypyrazine-2-carboxylic acid** is summarized in the table below.

Property	Value
CAS Number	24005-61-6[1][2]
Molecular Formula	C ₆ H ₆ N ₂ O ₃ [1][2]
Molecular Weight	154.12 g/mol [2]
IUPAC Name	6-methoxypyrazine-2-carboxylic acid[1][2]
Synonyms	6-Methoxy-2-pyrazinecarboxylic acid
Melting Point	176-181 °C[2]
Boiling Point	176-181 °C[2]

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid**. These predictions are based on the analysis of structurally similar compounds, such as 2-pyrazinecarboxylic acid and various methoxy-substituted pyrazines, as well as established principles of spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.6	Singlet	1H	Pyrazine Ring H-3
~8.3	Singlet	1H	Pyrazine Ring H-5
~4.0	Singlet	3H	Methoxy (-OCH ₃)

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165	Carboxylic Acid Carbonyl (C=O)
~160	Pyrazine Ring C-6
~145	Pyrazine Ring C-2
~140	Pyrazine Ring C-3
~135	Pyrazine Ring C-5
~55	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid) [3][4]
~3100	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (Methoxy)
1725-1700	Strong	C=O stretch (Carboxylic Acid) [3][5]
1600-1450	Medium-Strong	Aromatic C=C and C=N stretch[6]
~1250	Strong	Asymmetric C-O-C stretch (Methoxy)
~1050	Medium	Symmetric C-O-C stretch (Methoxy)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

The predicted mass-to-charge ratios for various adducts of **6-Methoxypyrazine-2-carboxylic acid** are listed below.[\[7\]](#)

Adduct	Predicted m/z
$[M+H]^+$	155.04512
$[M+Na]^+$	177.02706
$[M-H]^-$	153.03056
$[M+NH_4]^+$	172.07166
$[M+K]^+$	193.00100

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.



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Caption: General workflow for NMR spectroscopic analysis.

Detailed Methodology:

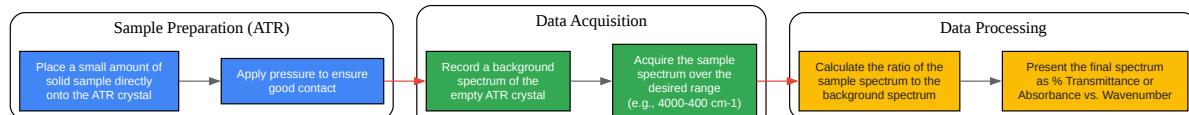
- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxypyrazine-2-carboxylic acid** in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. The choice of

solvent is critical to ensure solubility and minimize overlapping signals.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and match the probe to the proton frequency.
 - Acquire a standard one-dimensional ^1H spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
 - Optimize the number of scans, acquisition time, and relaxation delay to achieve a good signal-to-noise ratio and accurate integration.
- ^{13}C NMR Acquisition:
 - Tune and match the probe to the carbon frequency.
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each carbon signal.
 - Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A significantly larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw free induction decay (FID) data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to tetramethylsilane, TMS, at 0.00 ppm). For ^1H NMR, the peaks should be integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

The workflow for obtaining an IR spectrum of a solid sample is outlined below.



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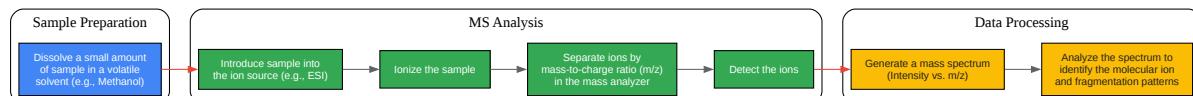
Caption: Workflow for solid-state IR spectroscopy using ATR.

Detailed Methodology (Attenuated Total Reflectance - ATR):

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of the solid **6-Methoxypyrazine-2-carboxylic acid** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, usually in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The general process for analyzing a sample by mass spectrometry is shown below.



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Caption: General workflow for mass spectrometry analysis.

Detailed Methodology (Electrospray Ionization - ESI):

- Sample Preparation: Dissolve a small amount of **6-Methoxypyrazine-2-carboxylic acid** in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g/mL}$.
- Instrumentation: Employ a mass spectrometer equipped with an ESI source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a constant flow rate.
 - Optimize the ion source parameters, such as capillary voltage and desolvation temperature, to achieve stable and efficient ionization.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500). Both positive and negative ion modes should be used to detect different adducts.
- Data Processing: The resulting data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to identify the molecular ion peak and any characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

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